2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C8H9BrN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
The primary target of the compound (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is soluble epoxide hydrolase (sEH), a potential target for the treatment of inflammation and hypertension .
Mode of Action
The compound (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid interacts with its target, sEH, by forming hydrogen bonds with the catalytic residues of sEH, such as Asp335, Tyr383, and Tyr466 .
Biochemical Pathways
The interaction of (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid with sEH affects the biochemical pathways related to inflammation and hypertension. The inhibition of sEH can lead to a decrease in the production of pro-inflammatory eicosanoids and an increase in the production of anti-inflammatory epoxyeicosatrienoic acids .
Result of Action
The result of the action of (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is the modulation of the inflammatory response and blood pressure regulation. By inhibiting sEH, the compound can potentially reduce inflammation and lower blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-bromo-3-cyclopropyl-1H-pyrazole with acetic acid or its derivatives. One common method includes the use of a bromination reaction followed by cyclopropylation and subsequent acetic acid addition. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
Its pyrazole moiety is known to interact with various biological targets, making it a valuable tool in biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions .
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Comparison with Similar Compounds
Similar Compounds
(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)butanoic acid: Similar in structure but with a longer carbon chain.
4-bromo-1H-pyrazole: Lacks the acetic acid moiety, making it less versatile in certain reactions.
Uniqueness
2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is unique due to its combination of a bromine atom, a cyclopropyl group, and an acetic acid moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-bromo-3-cyclopropylpyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-3-11(4-7(12)13)10-8(6)5-1-2-5/h3,5H,1-2,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIOLRMWZAEYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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